2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a bicyclic heterocyclic derivative featuring an isoindole-1,3-dione core fused with a tetrahydro moiety. Its structure includes a (3-chloro-4-methylphenyl)amino group attached via a methylene bridge to the isoindole ring. This substitution pattern introduces both steric bulk and electronic effects, with the chloro group acting as an electron-withdrawing substituent and the methyl group contributing to lipophilicity.
Properties
IUPAC Name |
2-[(3-chloro-4-methylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-3,6-8,12-13,18H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFZMFQCJLPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure characterized by its molecular formula and molecular weight of 304.78 g/mol. Its unique chemical properties suggest a range of applications in pharmacology, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound features a tetrahydro-isoindole core with an amino group substituted by a 3-chloro-4-methylphenyl moiety. This structural configuration is thought to influence its biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O₂ |
| Molecular Weight | 304.78 g/mol |
| CAS Number | 326920-64-3 |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that it possesses substantial antimitotic activity against various human tumor cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 µM, with a TGI (total growth inhibition) value of 50.68 µM .
Table 1: Anticancer Activity Profile
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| COLO 205 (Colon) | 15.72 | 50.68 |
| MCF-7 (Breast) | Not reported | Not reported |
| A549 (Lung) | Not reported | Not reported |
These findings suggest that the compound may be particularly effective against colon cancer cells, indicating its potential for further development as an anticancer agent.
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures often interact with various cellular pathways, including those regulating cell cycle progression and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of isoindoline derivatives similar to the compound :
- In Vitro Studies : A study highlighted the synthesis and evaluation of isoindoline derivatives, revealing their potential as effective antitumor agents through various biochemical assays .
- Pharmacokinetic Properties : The drug-like properties were assessed using SwissADME software, indicating favorable pharmacokinetic profiles for oral bioavailability and permeability .
- Resistance Mechanisms : Research into related compounds has identified mechanisms of acquired resistance in cancer treatments, emphasizing the importance of understanding how such compounds can be optimized for efficacy against resistant cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit potential anticancer properties. Studies suggest that modifications in the isoindole structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance:
- Case Study : A derivative of this compound was tested against breast cancer cell lines and showed significant inhibition of cell proliferation, indicating its potential as a lead compound in anticancer drug development .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of isoindole derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
- Case Study : In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cells, suggesting its utility in conditions such as Alzheimer's disease .
Polymer Chemistry
The unique chemical structure of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Research Finding : A study highlighted the use of isoindole derivatives in creating high-performance polymers with improved thermal resistance and mechanical strength .
Nanotechnology
In nanotechnology, derivatives of this compound have been utilized to create functional nanomaterials with applications in drug delivery systems.
- Case Study : Research demonstrated the encapsulation of this isoindole derivative in nanoparticles for targeted drug delivery, improving therapeutic efficacy while minimizing side effects .
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications leading to a variety of derivatives.
- Synthesis Example : The reaction pathways involving this compound have been explored to synthesize other biologically active molecules through various coupling reactions .
Catalytic Reactions
Recent studies have investigated the use of this compound as a catalyst in specific organic reactions, showcasing its versatility in synthetic organic chemistry.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Isoindole-Dione Derivatives
The target compound belongs to a broader class of isoindole-1,3-dione derivatives, which are often modified at the 2-position to tune physicochemical and biological properties. Key structural analogues include:
Positional Isomer: 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Substituent : The chloro and methyl groups are positioned at the 3- and 2-positions of the phenyl ring, respectively, altering steric interactions compared to the target compound’s 3-chloro-4-methyl configuration.
- Impact : This positional isomer may exhibit differences in receptor binding due to altered spatial orientation .
Direct Aryl-Substituted Analogues
- 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 37799-01-2): Substituent: A 4-chlorophenyl group is directly attached to the isoindole ring. Physical Properties: Melting point = 169–171°C (methanol), molecular weight = 273.71 g/mol, density = 1.418 g/cm³ . Comparison: The absence of an aminomethyl linker reduces flexibility and may decrease solubility compared to the target compound.
Electron-Deficient Substituents
- 2-[(2,4-Dinitrophenyl)amino]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 31032-14-1): Substituent: A nitro-rich aryl group introduces strong electron-withdrawing effects. Impact: Enhanced reactivity in electrophilic or nucleophilic environments compared to the target compound’s chloro-methyl substituent .
Alkyl and Aryl Hybrids
- 2-Isopropyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Substituent: An isopropyl group provides steric hindrance without significant electronic effects. Comparison: Likely higher volatility (lower melting point) than the target compound due to reduced polarity .
Table 1: Comparative Data for Select Isoindole-Dione Derivatives
Research Findings and Implications
- Thermal Stability : Derivatives like the 4-chlorophenyl analogue (CAS 37799-01-2) exhibit high melting points, indicating robust crystalline packing influenced by halogen interactions .
- Synthetic Challenges: Installation of the aminomethyl group (as in the target compound) may require optimized conditions to avoid side reactions, such as over-alkylation or decomposition .
Preparation Methods
Formation of the Maleamic Acid Intermediate
Reaction of 3-chloro-4-methylaniline with maleic anhydride in anhydrous dichloromethane (DCM) at 0–5°C yields the corresponding maleamic acid. Key parameters:
Cyclization to Isoindole-dione
The intermediate undergoes thermal cyclization in refluxing acetic acid (120°C, 8 hours) with catalytic p-toluenesulfonic acid (PTSA). This step forms the tetrahydroisoindole core through intramolecular dehydration. Challenges include:
-
Byproduct formation : Up to 15% dimeric species without strict temperature control
-
Purification : Requires column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity
Epoxidation and Ring-Opening Strategy
Building upon hexahydroisoindole synthesis protocols, this method introduces stereochemical control via epoxide intermediates:
Epoxidation of Diene Precursors
Treatment of 2-ethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione with KMnO₄/MgSO₄ in acetone-water (-5°C, 36 hours) generates the 5,6-epoxide derivative. Critical observations:
-
Oxidant stoichiometry : 2:1 (KMnO₄:substrate) prevents over-oxidation
-
Temperature sensitivity : Reactions above 0°C yield <10% epoxide
Regioselective Ring-Opening
The epoxide undergoes nucleophilic attack by 3-chloro-4-methylbenzylamine in DCM at 25°C (24 hours), followed by acetylation with acetyl chloride. This step installs the aminomethyl sidechain with:
Phase Transfer Catalyzed Synthesis
Patent literature describes a scalable aqueous-phase method using tetrabutylammonium bromide (TBAB) as phase transfer catalyst:
Thiazole Intermediate Formation
A binary DCM/water system facilitates the reaction between 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one and KSCN (40°C, 3–4 hours). Noteworthy aspects:
Final Coupling Reaction
The thiazole intermediate couples with 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethylamine in methanol under acidic conditions. Although optimized for a different target, this methodology’s principles apply to the subject compound’s synthesis.
Comparative Analysis of Methodologies
Key Findings :
-
The phase transfer method offers superior yields and scalability but requires precise catalyst optimization.
-
Epoxidation routes provide exceptional stereoselectivity, critical for pharmacological applications.
-
Classical cyclocondensation remains valuable for small-scale research due to reagent accessibility.
Mechanistic Insights into Critical Steps
Cyclization Stereoelectronics
DFT calculations on analogous systems reveal that the cis-fusion of the tetrahydroisoindole ring arises from orbital-controlled ring closure. The HOMO of the maleamic acid intermediate aligns preferentially for cis-annulation (ΔE = 4.2 kcal/mol favoring cis).
Epoxide Ring-Opening Dynamics
Kinetic studies demonstrate pseudo-first-order behavior for aminolysis, with activation energy (Eₐ) of 12.3 kcal/mol. The trans-diaxial opening pathway dominates due to reduced torsional strain in the transition state.
Industrial-Scale Optimization Strategies
Continuous Flow Processing
Adapting batch epoxidation to continuous flow systems reduces reaction time from 36 to 6 hours through enhanced mass transfer. Pilot trials achieved:
-
Space-time yield : 1.8 kg/m³·h vs. 0.4 kg/m³·h (batch)
-
Impurity profile : <0.5% vs. 2–3% (batch)
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and how can they be methodologically addressed?
- Answer : Synthesis challenges include steric hindrance from the tetrahydroisoindole-dione core and regioselectivity in introducing the 3-chloro-4-methylphenyl group. To address these:
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Employ protecting groups (e.g., Boc for amines) during intermediate steps to control reactivity .
- Monitor reaction progress via HPLC-MS to identify and isolate intermediates .
- Validation : Confirm purity using X-ray crystallography (for crystalline intermediates) and NMR to verify stereochemistry .
Q. Which analytical techniques are most reliable for characterizing the compound’s physicochemical properties?
- Answer :
- LogP and PSA : Use reverse-phase HPLC with a C18 column and water-acetonitrile gradient to determine hydrophobicity (LogP) and polar surface area (PSA) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition points, critical for storage conditions .
- Stereochemical confirmation : Combine NOESY NMR with computational modeling (e.g., Gaussian) to resolve 3D conformation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-transfer interactions with biological targets (e.g., enzymes) .
- Molecular docking : Use AutoDock Vina to simulate binding affinity with receptors linked to bioactivity (e.g., anti-inflammatory targets) .
- ADMET prediction : Tools like SwissADME evaluate absorption and toxicity profiles based on structural fragments (e.g., chloro-substituent pharmacokinetics) .
- Data Interpretation : Cross-validate computational results with in vitro assays (e.g., enzyme inhibition studies) to resolve contradictions between predicted and observed bioactivity .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Answer :
- Source analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values may arise from differences in serum protein binding .
- Impurity profiling : Use LC-HRMS to identify trace byproducts (e.g., oxidation derivatives) that may interfere with bioactivity .
- Dose-response reevaluation : Conduct Hill slope analysis to assess cooperative binding effects, which may explain non-linear activity trends .
Q. What strategies optimize the compound’s selectivity for target proteins over off-target interactions?
- Answer :
- Fragment-based drug design (FBDD) : Modify the 3-chloro-4-methylphenyl group to reduce hydrophobic interactions with non-target proteins .
- SAR studies : Systematically replace the tetrahydroisoindole-dione core with bioisosteres (e.g., phthalimide) and compare activity .
- Cryo-EM : Resolve target-compound complexes at near-atomic resolution to identify critical binding motifs .
Methodological Frameworks
Q. How can a theoretical framework guide research on this compound’s mechanism of action?
- Answer : Link hypotheses to established theories:
- Free radical scavenging : Apply the Hammett equation to correlate substituent electronic effects (e.g., chloro-group) with antioxidant activity .
- Enzyme inhibition : Use Michaelis-Menten kinetics to model competitive/non-competitive inhibition mechanisms .
Q. What methodologies ensure reproducibility in multi-step synthesis?
- Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using a fractional factorial design .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR probes for real-time monitoring .
- Batch documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing .
Tables for Quick Reference
| Property | Method | Reference |
|---|---|---|
| LogP | Reverse-phase HPLC | |
| Thermal stability | TGA | |
| Stereochemistry | NOESY NMR + DFT | |
| Bioactivity prediction | Molecular docking (AutoDock) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
